molecular formula C18H21ClN6 B1527151 N,N-Bis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine hydrochloride CAS No. 1354550-80-3

N,N-Bis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine hydrochloride

Cat. No. B1527151
CAS RN: 1354550-80-3
M. Wt: 356.9 g/mol
InChI Key: AJGMMMWODBYFFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N,N-Bis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine hydrochloride” is a chemical compound with the molecular formula C18H21ClN6 . It has a molecular weight of 356.86 . This compound is often used to prepare metal complexes in the use of modeling the active sites of relevant metalloenzymes .


Molecular Structure Analysis

The InChI code for “N,N-Bis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine hydrochloride” is 1S/C18H20N6.ClH/c19-9-10-24(11-17-20-13-5-1-2-6-14(13)21-17)12-18-22-15-7-3-4-8-16(15)23-18;/h1-8H,9-12,19H2,(H,20,21)(H,22,23);1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“N,N-Bis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine hydrochloride” has a molecular weight of 356.86 . The compound is intended for research use only and is not intended for diagnostic or therapeutic use .

Scientific Research Applications

Coordination Chemistry and Metal Complexes

This compound is frequently used in coordination chemistry as a tridentate ligand due to its two benzimidazole groups attached to a nitrogen atom. It’s particularly useful for modeling the active sites of metalloenzymes . Researchers utilize it to prepare metal complexes that can mimic the biological activities of enzymes, which is crucial for understanding enzymatic processes and designing enzyme inhibitors.

Biological Activity Modulation

Benzimidazole derivatives, including this compound, are known for their wide range of biological activities. They can act as antimicrobial, antifungal, antiviral, and anticancer agents . The compound’s ability to form complexes with metals can enhance these properties, making it a valuable tool for medicinal chemistry research.

Spectral and Catalytic Properties

The benzimidazole moiety within the compound is useful for its spectral properties. It can be employed as an optical sensor for bioimaging due to its fluorescent characteristics. Additionally, its catalytic properties are explored in various chemical reactions, providing insights into reaction mechanisms and pathways .

Pharmaceutical Research

In pharmaceutical research, the compound is explored for its potential to create new drugs. Its structural similarity to DNA bases allows it to interact with biological macromolecules, which is beneficial for drug design and discovery processes .

Material Science

The compound’s ability to form complexes with various metals makes it relevant in material science. These complexes can be used to develop new materials with specific magnetic, electronic, or optical properties, which have applications in electronics and photonics .

Enzyme Mimicry

Due to its structural features, this compound is used to mimic the active sites of enzymes. This is particularly important in the study of enzyme functions and the development of synthetic enzymes for industrial applications .

Safety and Hazards

The safety information for “N,N-Bis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine hydrochloride” indicates that it is an irritant . The Material Safety Data Sheet (MSDS) should be referred to for more detailed safety information .

Mechanism of Action

Target of Action

The compound acts as a tridentate ligand, coordinating through one tertiary nitrogen atom (N1) and two benzimidazole nitrogen atoms (N2 and N4) to these metal ions . These interactions suggest potential involvement in metalloenzyme modeling.

Mode of Action

When N,N-Bis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine hydrochloride binds to metal ions, it likely affects their reactivity and catalytic properties. The compound’s tridentate coordination allows it to stabilize metal centers, influencing their redox behavior and substrate binding. For example, nickel(II) complexes of this ligand have been studied as catalysts for hydroxylation reactions . The exact changes induced by this binding need further investigation.

Pharmacokinetics

Regarding pharmacokinetics, N,N-Bis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine hydrochloride exhibits properties related to absorption, distribution, metabolism, and excretion (ADME). Its molecular weight is 356.86 g/mol, and it is a hydrochloride salt. The compound’s ADME properties influence its bioavailability, but detailed studies are lacking .

Action Environment

Environmental factors, such as pH, temperature, and the presence of other ligands or ions, can influence the stability and efficacy of N,N-Bis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine hydrochloride. These factors may affect its binding affinity to metal ions and subsequent biological activity.

properties

IUPAC Name

N',N'-bis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6.ClH/c19-9-10-24(11-17-20-13-5-1-2-6-14(13)21-17)12-18-22-15-7-3-4-8-16(15)23-18;/h1-8H,9-12,19H2,(H,20,21)(H,22,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJGMMMWODBYFFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CN(CCN)CC3=NC4=CC=CC=C4N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Bis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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